
Methyl 1-methylpiperidine-3-carboxylate
Overview
Description
Methyl 1-methylpiperidine-3-carboxylate (CAS: 1690-72-8) is a piperidine derivative with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. It features a methyl ester group at the 3-position and a methyl substituent on the piperidine nitrogen. Key physicochemical properties include a boiling point of 83–84°C, a calculated LogP (lipophilicity) of 0.439, and a polar surface area (PSA) of 29.54 Ų . This compound is primarily utilized in organic synthesis and pharmaceutical research, often serving as a precursor or intermediate in drug development .
Preparation Methods
N-Methylation of Methyl Piperidine-3-Carboxylate
The most widely reported method involves N-methylation of methyl piperidine-3-carboxylate, where the secondary amine undergoes alkylation using methylating agents. This approach capitalizes on the nucleophilicity of the piperidine nitrogen, which reacts with methyl iodide (CHI) or methyl methanesulfonate (CHOSOCH) in the presence of a base .
Reaction Mechanism and Conditions
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Base Selection : Potassium carbonate (KCO) or sodium hydride (NaH) facilitates deprotonation of the amine, enhancing its reactivity.
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Solvent System : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) optimize reaction kinetics.
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Temperature and Duration : Reactions proceed at 60–100°C for 4–12 hours, depending on the methylating agent .
Table 1: Optimization of N-Methylation Parameters
Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methyl Iodide | KCO | THF | 80 | 8 | 75 |
Methyl Methanesulfonate | NaH | DMF | 100 | 6 | 82 |
Post-reaction purification via column chromatography (eluent: methanol/dichloromethane) or vacuum distillation yields the product with >95% purity .
Fischer Esterification of 1-Methylpiperidine-3-Carboxylic Acid
Fischer–Speier esterification offers a direct route to the target compound by reacting 1-methylpiperidine-3-carboxylic acid with methanol under acidic conditions . This method is ideal when the carboxylic acid precursor is readily available.
Key Steps and Catalysis
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Acid Catalyst : Sulfuric acid (HSO) or p-toluenesulfonic acid (p-TsOH) accelerates ester formation.
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Water Removal : Dean–Stark distillation or molecular sieves shift equilibrium toward ester production.
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Reaction Scale : Scalable to industrial volumes with consistent yields .
Table 2: Fischer Esterification Parameters
Catalyst | Methanol (equiv) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
HSO | 5 | 70 | 12 | 68 |
p-TsOH | 10 | 80 | 8 | 72 |
The carboxylic acid precursor, 1-methylpiperidine-3-carboxylic acid, is synthesized via N-methylation of piperidine-3-carboxylic acid using analogous alkylation conditions .
Transesterification of Higher Alkyl Esters
Transesterification provides an alternative pathway for converting bulkier esters (e.g., ethyl or benzyl) into the methyl derivative. Sodium methoxide (NaOMe) in methanol efficiently catalyzes this reaction .
Process Highlights
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Substrate Flexibility : Ethyl 1-methylpiperidine-3-carboxylate undergoes methanolysis to yield the methyl ester.
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Kinetic Control : Elevated temperatures (65°C) and excess methanol drive the reaction to completion within 6 hours .
Table 3: Transesterification Conditions
Starting Ester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Ethyl Ester | NaOMe | MeOH | 65 | 6 | 85 |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Key strategies include:
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Catalytic Hydrogenation : Large-scale hydrogenation of pyridine-3-carboxylate esters (e.g., ethyl nicotinate) using palladium or platinum catalysts yields piperidine intermediates, which are subsequently methylated .
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Continuous Flow Systems : Automated reactors enhance reproducibility and reduce reaction times for N-methylation steps.
Table 4: Industrial Hydrogenation Parameters
Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Ethyl Nicotinate | Pd/C | 30 | 120 | 90 |
Comparative Analysis of Synthetic Routes
N-Methylation is favored for its simplicity and high yields but requires precursor esters. Fischer esterification is advantageous when carboxylic acids are accessible, though it necessitates stringent water removal. Transesterification bridges these approaches, offering flexibility in substrate selection. Industrial methods balance scalability and cost, often integrating hydrogenation and alkylation steps.
Challenges and Optimization Strategies
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Byproduct Formation : Over-alkylation can occur if methylating agents are used in excess. Stoichiometric control and stepwise addition mitigate this issue .
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Purification Complexity : High-purity isolates require gradient elution chromatography or recrystallization from ethyl acetate/hexane mixtures .
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Catalyst Recovery : Recyclable catalysts (e.g., polymer-supported acids) reduce costs in Fischer esterification .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Piperidine derivatives with reduced functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methylpiperidine-3-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-methylpiperidine-3-carboxylate
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- CAS : 5166-67-6
- Key Differences :
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
- Molecular Formula: C₁₄H₁₆ClNO₂
- Molecular Weight : 277.74 g/mol
- CAS : 214335-16-7
- Key Differences: Incorporation of a 4-chlorophenyl group at the 4-position significantly enhances lipophilicity (LogP >2.5) and steric bulk.
Methyl 2-methylpiperidine-3-carboxylate
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- CAS : 183786-23-4
- Key Differences :
3-Piperidinecarboxylic Acid
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight : 129.16 g/mol
- CAS : 498-95-3
- Key Differences :
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | LogP | Boiling Point (°C) | Key Applications |
---|---|---|---|---|---|---|
Methyl 1-methylpiperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 | 1690-72-8 | 0.439 | 83–84 | Pharmaceutical intermediates |
Ethyl 1-methylpiperidine-3-carboxylate | C₉H₁₇NO₂ | 171.24 | 5166-67-6 | ~0.8–1.0 | Not reported | Metabolic studies |
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | C₁₄H₁₆ClNO₂ | 277.74 | 214335-16-7 | >2.5 | Not reported | CNS drug candidates |
3-Piperidinecarboxylic Acid | C₆H₁₁NO₂ | 129.16 | 498-95-3 | ~−0.5 | Not reported | Synthetic precursor |
Biological Activity
Methyl 1-methylpiperidine-3-carboxylate (MMPC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of MMPC, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 157.21 g/mol. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
The mechanism of action for MMPC involves its interaction with various biological targets, including receptors and enzymes. As a ligand, it can modulate the activity of these targets, influencing pathways relevant to therapeutic applications. Notably, MMPC may interact with neurotransmitter receptors, which is crucial in developing drugs aimed at central nervous system disorders.
Biological Activities
MMPC exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that MMPC has potential antimicrobial effects against various pathogens. Its structure allows it to interact with microbial enzymes or receptors, potentially inhibiting their function.
- Anticancer Activity : Research indicates that compounds with similar piperidine structures have shown significant anticancer properties. MMPC may influence cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest .
- Neuroprotective Effects : Given its ability to interact with neurotransmitter systems, MMPC is being investigated for neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Comparison of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | Modulation of neurotransmitter activity |
Synthesis and Reaction Pathways
MMPC can be synthesized through various chemical reactions, which can also lead to different derivatives with distinct biological activities.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids or ketones |
Reduction | Lithium aluminum hydride, Sodium borohydride | Piperidine derivatives |
Substitution | Amines or alcohols | Various substituted piperidines |
Case Studies
- Anticancer Activity : A study reported that MMPC derivatives showed enhanced anticancer effects against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated significant cytotoxicity compared to standard chemotherapeutic agents .
- Neuropharmacology : In animal models, MMPC demonstrated potential neuroprotective effects by reducing neuronal damage in models of ischemia. This suggests its utility in developing treatments for stroke or traumatic brain injury.
Q & A
Basic Research Questions
Q. How can Methyl 1-methylpiperidine-3-carboxylate be synthesized with high purity, and what analytical methods validate its structural integrity?
- Methodology :
- Synthesis : Utilize a modified Claisen-Schmidt condensation with piperidine derivatives as intermediates. For example, reflux equimolar amounts of starting materials (e.g., substituted aldehydes) in anhydrous ethanol with catalytic piperidine (0.5–1.0 mol%) under inert atmosphere .
- Purification : Recrystallize from methanol or ethanol to remove unreacted reagents. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) or HPLC.
- Characterization : Confirm structure via H/C NMR (e.g., δ 3.7 ppm for methyl ester protons) and FT-IR (1730 cm for ester C=O stretch) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Risk Mitigation :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity data suggest moderate irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (linked to respiratory irritation, H335 hazard code) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined when twinning or disorder complicates structural resolution?
- Experimental Design :
- Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
- Software Tools : Refine with SHELXL (for small-molecule crystallography) to model disorder via PART instructions and TWIN/BASF commands for twinning .
- Validation : Cross-check with Mercury’s void analysis and packing similarity modules to identify solvent-accessible regions or pseudosymmetry artifacts .
Q. What strategies resolve contradictions in reaction yields or by-product formation during esterification of piperidine derivatives?
- Data Analysis :
- By-Product Identification : Use LC-MS (Q Exactive Orbitrap) to detect low-abundance impurities. Match fragmentation patterns to synthetic intermediates (e.g., dihydrothianaphthene derivatives) .
- Optimization : Vary reaction stoichiometry (e.g., 1.2–1.5 equivalents of methylating agents) and temperature (60–80°C) to suppress side reactions.
- Mechanistic Insight : Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic bottlenecks .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents at the piperidine nitrogen (e.g., Boc-protection) or ester group (e.g., ethyl vs. methyl) to assess steric/electronic effects .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) with IC determination via fluorometric methods.
- Computational Modeling : Dock structures into target proteins (e.g., AutoDock Vina) to correlate binding affinity (ΔG) with experimental IC values .
Properties
IUPAC Name |
methyl 1-methylpiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOWWWENNCINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903131 | |
Record name | NoName_3728 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1690-72-8 | |
Record name | 1-Methylnipecotinic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1690-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-methylnipecotate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL N-METHYLNIPECOTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/745GSB8QDA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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